molecular formula C9H11NO3S B1377748 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid CAS No. 1447967-08-9

5-Amino-5-oxo-3-(3-thienyl)pentanoic acid

Cat. No. B1377748
CAS RN: 1447967-08-9
M. Wt: 213.26 g/mol
InChI Key: VHCNCSDJZSMJJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Amino-5-oxo-3-(3-thienyl)pentanoic acid may be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation . This macromer can undergo click reaction with norbornene-functionalized peptides to form hydrogels that are useful for 3D cell culture .


Molecular Structure Analysis

The molecular formula of 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid is C9H11NO3S. It contains total 25 bond(s); 14 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 Thiophene(s) .

Scientific Research Applications

Chemical Modification and Protein Interaction

5-Amino-5-oxo-3-(3-thienyl)pentanoic acid, a derivative of pentanoic acid, is significant in the field of protein chemistry. Research by Chalkley and Bloxham (1976) demonstrated the modification of the amino acid cysteine in pyruvate kinase by a similar compound, 5-chloro-4-oxopentanoic acid. This study provided insights into the alkylation reactions of halogenomethyl ketone compounds with proteins and the subsequent identification of modified amino acids. The research emphasized the importance of such derivatives in understanding protein modifications and interactions (Chalkley & Bloxham, 1976).

Bioconjugation and Spectroelectrochemistry

Compounds structurally similar to 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid have been studied for their potential in bioconjugation and spectroelectrochemistry. Kowalski et al. (2009) explored the synthesis of W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid. These complexes displayed remarkable thermal stability and intense absorption bands, highlighting their potential as IR-detectable metal-carbonyl tracers. This research opens pathways for using similar pentanoic acid derivatives in designing bioconjugates with specific spectroscopic signatures (Kowalski et al., 2009).

Enzyme Inhibition

Derivatives of pentanoic acid, similar to 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid, have shown potential as enzyme inhibitors. Ulhaq et al. (1998) investigated S-2-amino-5-azolylpentanoic acids and their inhibitory effects on nitric oxide synthases. These compounds, derived from 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid, served as lead compounds in designing more potent enzyme inhibitors, showcasing the importance of such derivatives in medicinal chemistry and enzyme inhibition studies (Ulhaq et al., 1998).

properties

IUPAC Name

5-amino-5-oxo-3-thiophen-3-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c10-8(11)3-7(4-9(12)13)6-1-2-14-5-6/h1-2,5,7H,3-4H2,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCNCSDJZSMJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-5-oxo-3-(3-thienyl)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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